2-Bromo-3H-imidazo[4,5-b]pyridine
Overview
Description
2-Bromo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are key components of DNA and RNA.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been reported as antagonists of various biological receptors, including angiotensin ii and thromboxane A2 . They have also been evaluated for their potential as purine bioisosteres .
Mode of Action
Some imidazo[4,5-b]pyridine derivatives have been reported to exert their activity by intercalating into dsdna .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been synthesized for their potential applications in synthetic and medicinal chemistry, particularly as promising purine bioisosteres .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Some imidazo[4,5-b]pyridine derivatives have shown potent antiproliferative activity, inhibiting cancer cell proliferation and migration .
Action Environment
Imidazopyridine and its derivatives have been extensively studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction affords the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction conditions often involve phase transfer catalysis (PTC) in a solid-liquid system, which allows for the isolation of various regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of phase transfer catalysis and other catalytic methods in large-scale organic synthesis suggests that similar approaches could be adapted for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3H-imidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Alkylation Reactions: Alkylation at the nitrogen atoms in the imidazole ring can produce different regioisomers.
Cyclization Reactions: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, benzaldehyde, and various catalysts such as phase transfer catalysts. Reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) or acetonitrile.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized to produce a wide range of derivatives with potential biological activities .
Scientific Research Applications
2-Bromo-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to purines and its ability to interact with biological targets.
Biological Studies: The compound is used in studies exploring its antimicrobial and anticancer properties.
Material Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-Bromo-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar in structure but with different substituents that can alter its biological activity.
Imidazo[4,5-c]pyridine: Another fused ring system with different electronic properties and biological activities.
Imidazo[1,2-a]pyridine: A related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
2-bromo-1H-imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINBQSYQJRHYSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594401 | |
Record name | 2-Bromo-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380245-88-4 | |
Record name | 2-Bromo-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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